4-Pyridin-4-yl-1-[[4-[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium;bromide
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Overview
Description
4-Pyridin-4-yl-1-[[4-[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium;bromide is a complex organic compound characterized by its multiple pyridine rings and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-4-yl-1-[[4-[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium;bromide typically involves multi-step organic reactions. One common method involves the reaction of 4-aminopyridine with bromobenzene under basic conditions to form an intermediate, which is then further reacted with additional pyridine derivatives to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-Pyridin-4-yl-1-[[4-[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ions back to pyridine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can regenerate pyridine rings.
Scientific Research Applications
4-Pyridin-4-yl-1-[[4-[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium;bromide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Pyridin-4-yl-1-[[4-[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium;bromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple pyridine rings allow it to form strong coordination bonds with metal ions, influencing various biochemical pathways. Additionally, its structural features enable it to interact with cellular membranes and proteins, modulating their functions .
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)phenol: Shares the pyridine and phenyl groups but lacks the complex multi-ring structure.
2-(4-Bromophenyl)-1-(pyridin-4-yl)ethanone: Contains similar functional groups but differs in overall structure and reactivity.
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine: Another pyridine derivative with distinct chemical properties.
Uniqueness
4-Pyridin-4-yl-1-[[4-[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium;bromide stands out due to its intricate structure, which imparts unique reactivity and potential for diverse applications. Its ability to form stable complexes with metal ions and its bioactive properties make it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
4-pyridin-4-yl-1-[[4-[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N4.BrH/c1-5-29(6-2-27(1)25-37-21-13-33(14-22-37)31-9-17-35-18-10-31)30-7-3-28(4-8-30)26-38-23-15-34(16-24-38)32-11-19-36-20-12-32;/h1-24H,25-26H2;1H/q+2;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQRLWSXLRXVBV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=C(C=C4)C[N+]5=CC=C(C=C5)C6=CC=NC=C6.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28BrN4+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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